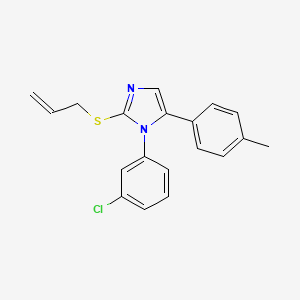

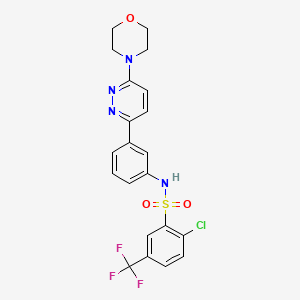

![molecular formula C15H8F3N3O B2875886 2-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylene)malononitrile CAS No. 260788-89-4](/img/structure/B2875886.png)

2-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylene)malononitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylene)malononitrile” is a chemical compound . It is a derivative of pyrrole, which is a biologically active scaffold known for its diverse nature of activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles were synthesized electrochemically . The introduction of an electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels .

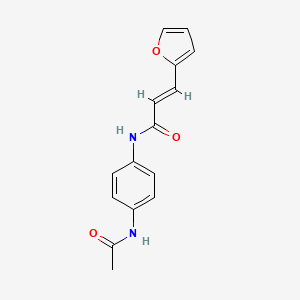

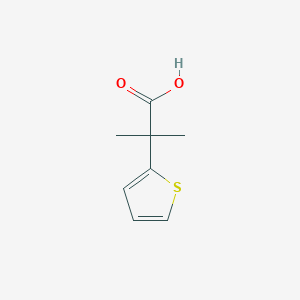

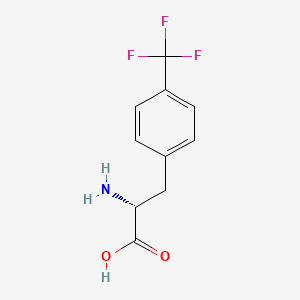

Molecular Structure Analysis

The molecular structure of “2-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylene)malononitrile” consists of a pyrrole ring attached to a phenyl ring through a methylene bridge. The phenyl ring carries a trifluoromethoxy group .

Scientific Research Applications

Electrochromic Devices

Electrochromic materials: are substances that change color when an electrical charge is applied. The trifluoromethoxy group in this compound can significantly alter the electronic properties of polymers, making them suitable for use in electrochromic devices (ECDs) . These devices have applications in smart windows, auto-dimming mirrors, and energy storage devices. The compound’s ability to display multiple colors and its high optical contrast make it a promising candidate for creating efficient multi-colored ECDs.

Organic Synthesis

In the realm of organic synthesis , this compound can serve as a building block for various organic frameworks. Its reactivity allows for the construction of complex molecules, which can be used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds .

Photovoltaic Materials

The photovoltaic industry benefits from materials that can absorb light and convert it into electricity. The electron-withdrawing nature of the trifluoromethoxy group can lower the HOMO and LUMO energy levels of related polymers, potentially improving the efficiency of solar cells by facilitating better electron transfer .

Safety and Hazards

Mechanism of Action

Target of Action

The compound is structurally related to polydithienylpyrroles, which are known to interact with various targets in electrochemical systems .

Mode of Action

It’s structurally related to polydithienylpyrroles, which are known to undergo redox reactions when subjected to various potentials . The introduction of the electron-withdrawing trifluoromethoxy unit in the side chain of these polymers decreases their HOMO and LUMO energy levels .

Biochemical Pathways

The compound’s structural relatives, polydithienylpyrroles, are known to be involved in electrochromic behaviors, changing their colors reversibly upon applying various potentials or undergoing a redox process .

Result of Action

Related compounds such as polydithienylpyrroles are known to display various colors from reduced to oxidized states, indicating a change in their molecular structure .

Action Environment

Related compounds such as polydithienylpyrroles are known to show good electrochemical redox stability, suggesting that they may be robust to various environmental conditions .

properties

IUPAC Name |

2-[[1-[4-(trifluoromethoxy)phenyl]pyrrol-2-yl]methylidene]propanedinitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8F3N3O/c16-15(17,18)22-14-5-3-12(4-6-14)21-7-1-2-13(21)8-11(9-19)10-20/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVFYUNCIDUUQGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C=C(C#N)C#N)C2=CC=C(C=C2)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![17,18-Dichloro-13-ethyl-3-(1-hydroxyethyl)-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone](/img/structure/B2875808.png)

![2-Morpholino-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2875810.png)

![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2875812.png)